molecular formula C32H55BrN2O B008704 NRDDMHOUXLIEJZ-JCMXEUMWSA-M CAS No. 104855-17-6

NRDDMHOUXLIEJZ-JCMXEUMWSA-M

Cat. No.: B008704
CAS No.: 104855-17-6
M. Wt: 563.7 g/mol
InChI Key: NRDDMHOUXLIEJZ-JCMXEUMWSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Rosuvastatin is a synthetic lipid-lowering agent belonging to the statin class of medications. It is primarily used to prevent cardiovascular diseases and manage abnormal lipid levels by inhibiting the endogenous production of cholesterol in the liver. Rosuvastatin is marketed under the brand name Crestor, among others . It was patented in 1991 and approved for medical use in the United States in 2003 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rosuvastatin involves several key steps, including the formation of intermediates and their subsequent conversion into the final product. . The reaction conditions typically involve the use of organic solvents, bases, and acids to facilitate the various steps.

Industrial Production Methods: Industrial production of Rosuvastatin often employs automated sample preparation methods to ensure content uniformity and assay accuracy. Techniques such as vertical shaking with steel balls for grinding and mixing, followed by high-performance liquid chromatography (HPLC), are used to determine the drug content . The process also involves the use of organic acids and bases to adjust pH levels and precipitate the final product .

Chemical Reactions Analysis

Types of Reactions: Rosuvastatin undergoes several types of chemical reactions, including oxidation, reduction, and esterification. One notable reaction is the degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvent conditions .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Rosuvastatin has a wide range of scientific research applications:

Properties

CAS No.

104855-17-6

Molecular Formula

C32H55BrN2O

Molecular Weight

563.7 g/mol

IUPAC Name

(2S,3S,5S,10S,13R,16S)-10,13-dimethyl-2-piperidin-1-yl-16-(1-prop-2-enylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol;bromide

InChI

InChI=1S/C32H55N2O.BrH/c1-4-17-34(18-9-6-10-19-34)25-21-28-26-12-11-24-20-30(35)29(33-15-7-5-8-16-33)23-32(24,3)27(26)13-14-31(28,2)22-25;/h4,24-30,35H,1,5-23H2,2-3H3;1H/q+1;/p-1/t24-,25-,26?,27?,28?,29-,30-,31+,32-;/m0./s1

InChI Key

NRDDMHOUXLIEJZ-JCMXEUMWSA-M

SMILES

CC12CCC3C(C1CC(C2)[N+]4(CCCCC4)CC=C)CCC5C3(CC(C(C5)O)N6CCCCC6)C.[Br-]

Isomeric SMILES

C[C@]12CCC3C(C1C[C@@H](C2)[N+]4(CCCCC4)CC=C)CC[C@@H]5[C@@]3(C[C@@H]([C@H](C5)O)N6CCCCC6)C.[Br-]

Canonical SMILES

CC12CCC3C(C1CC(C2)[N+]4(CCCCC4)CC=C)CCC5C3(CC(C(C5)O)N6CCCCC6)C.[Br-]

Synonyms

Org 7678
Org-7678

Origin of Product

United States

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